Amflutizole

説明

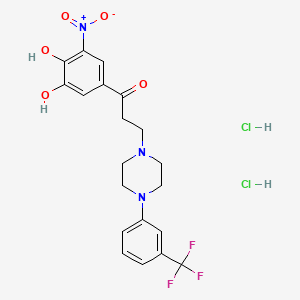

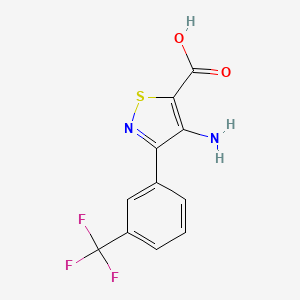

Amflutizole is a xanthine oxidase inhibitor . It is used for the treatment of gout . The IUPAC name for Amflutizole is 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid .

Molecular Structure Analysis

The molecular formula of Amflutizole is C11H7F3N2O2S . The molar mass is 288.24 g/mol .Physical And Chemical Properties Analysis

Amflutizole has a molecular weight of 288.25 g/mol . The IUPAC name is 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid . The InChI is InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) .科学的研究の応用

AmeriFlux Network and Ecosystem Science

The AmeriFlux network, involving more than 260 flux tower sites, is crucial for studying land-atmosphere interactions. This network helps in understanding ecosystem responses to climate changes, droughts, and biological disturbances. Such data are vital for ecological research and can indirectly relate to pharmaceutical applications in understanding environmental impacts on health (Novick et al., 2018).

Antimicrobial Resistance in Escherichia coli

Research on the antimicrobial resistance of Escherichia coli, particularly in urinary tract infections, reveals important trends that can inform the development of new drugs and treatment strategies. This is especially relevant in the context of developing new antimicrobial agents or understanding the resistance mechanisms (Kaye et al., 2021).

Herbal Medicine in Psychopharmacology

The study of herbal antidepressant, anxiolytic, and hypnotic psychopharmacology provides insights into the natural compounds that could be effective in treating mental health disorders. This research can complement the understanding of synthetic compounds like Amflutizole in therapeutic applications (Sarris et al., 2011).

FLT3 Inhibitor in Leukemia Treatment

In vitro studies of FLT3 inhibitors, particularly their sequence of administration in acute myeloid leukemia (AML), offer insights into optimizing drug schedules for enhanced efficacy. This is relevant for any chemotherapeutic agent, including Amflutizole, if considered for cancer treatment (Levis et al., 2004).

Hypomethylating Agents in Myelodysplastic Syndromes

Research on DNA hypomethylating agents like decitabine and azacitidine in treating myelodysplastic syndromes (MDS) and preventing acute myeloid leukemia (AML) is significant. These studies provide a framework for understanding the role of epigenetic modifications in cancer treatment, which could be relevant for Amflutizole if explored in this context (Sorrentino et al., 2021).

Design and Synthesis of Antimicrobial Agents

The development of new coumarinyl linked pyrazolylthiazoles as potential antimicrobial agents demonstrates the ongoing research in creating effective treatments against resistant strains. Such research is essential for understanding the chemical properties and potential applications of compounds like Amflutizole [(Kumar et al., 2018)](https://consensus.app/papers/design-synthesis-docking-studies-adme-prediction-kumar/24dca3c33821545ead339ca6ea8fb177/?utm_source=chatgpt).

Nitrogen Fixation in Amorpha Fruticosa

A study on the effect of Arbuscular Mycorrhizal Fungi (AMF) on nitrogen fixation in Amorpha fruticosa suggests a potential avenue for enhancing plant growth and health. This research can indirectly contribute to pharmacological applications by improving the cultivation of plant-based medicinal compounds (Fu-qiang, 2009).

Clinical Impact of Antifungal Therapies

A review of the adverse effects of antifungal therapies, focusing on agents like amphotericin B, highlights the need for developing safer and more effective antifungal agents. This knowledge is crucial for the development of new drugs, including Amflutizole, if it were to be considered for antifungal applications (Girois et al., 2005).

特性

IUPAC Name |

4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMCEGAWQYTFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868642 | |

| Record name | Amflutizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amflutizole | |

CAS RN |

82114-19-0 | |

| Record name | Amflutizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82114-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amflutizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amflutizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFLUTIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide](/img/structure/B1666947.png)

ethanoic Acid](/img/structure/B1666950.png)

![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)

![2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1666957.png)

![3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1666958.png)

![N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide](/img/structure/B1666960.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1666961.png)